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molecular formula C14H17FO2 B8569590 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8569590
M. Wt: 236.28 g/mol
InChI Key: PZFNLQSLQXNSIN-UHFFFAOYSA-N
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Patent
US05595993

Procedure details

A mixture of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]dec-7-ene (36.7 mmole) and platinum oxide (0.15 g) was hydrogenated in ethanol for 1.5 hr. The catalyst was removed by filtration and the ethanol removed in vacuo to give the product (100%, mp: 51°-53° C.). Calc'd for C14H17FO2 : C, 71.17%; H, 7.26%. Found: C, 71.16%; H, 7.35%.
Quantity
36.7 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH:9]=2)=[CH:4][CH:3]=1>C(O)C.[Pt]=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:17][CH2:16][C:11]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
36.7 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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